molecular formula C15H19ClN2O2S B4396368 4-CHLORO-3,5-DIMETHYL-1-(2,3,5,6-TETRAMETHYLBENZENESULFONYL)-1H-PYRAZOLE

4-CHLORO-3,5-DIMETHYL-1-(2,3,5,6-TETRAMETHYLBENZENESULFONYL)-1H-PYRAZOLE

Cat. No.: B4396368
M. Wt: 326.8 g/mol
InChI Key: GISGKQDUGAUSDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-CHLORO-3,5-DIMETHYL-1-(2,3,5,6-TETRAMETHYLBENZENESULFONYL)-1H-PYRAZOLE is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound is characterized by the presence of a chloro group, multiple methyl groups, and a sulfonyl group attached to a tetramethylphenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-CHLORO-3,5-DIMETHYL-1-(2,3,5,6-TETRAMETHYLBENZENESULFONYL)-1H-PYRAZOLE typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 3,5-dimethylpyrazole and 2,3,5,6-tetramethylbenzenesulfonyl chloride.

    Reaction Conditions: The 3,5-dimethylpyrazole is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 4-position.

    Sulfonylation: The chlorinated pyrazole is then reacted with 2,3,5,6-tetramethylbenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine to form the final product.

Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, reaction time, and the use of catalysts.

Chemical Reactions Analysis

4-CHLORO-3,5-DIMETHYL-1-(2,3,5,6-TETRAMETHYLBENZENESULFONYL)-1H-PYRAZOLE undergoes various chemical reactions:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfoxides or sulfones, and reduction reactions to remove the sulfonyl group.

    Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids in the presence of palladium catalysts to form biaryl compounds.

Common reagents used in these reactions include bases (e.g., sodium hydride, potassium carbonate), oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), and reducing agents (e.g., lithium aluminum hydride).

Scientific Research Applications

4-CHLORO-3,5-DIMETHYL-1-(2,3,5,6-TETRAMETHYLBENZENESULFONYL)-1H-PYRAZOLE is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various diseases due to its ability to interact with specific molecular targets.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 4-CHLORO-3,5-DIMETHYL-1-(2,3,5,6-TETRAMETHYLBENZENESULFONYL)-1H-PYRAZOLE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, enzymes, or receptors, leading to inhibition or activation of biological pathways. The chloro and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

4-CHLORO-3,5-DIMETHYL-1-(2,3,5,6-TETRAMETHYLBENZENESULFONYL)-1H-PYRAZOLE can be compared with other pyrazole derivatives:

    4-chloro-3,5-dimethyl-1H-pyrazole: Lacks the sulfonyl group, resulting in different chemical reactivity and biological activity.

    3,5-dimethyl-4-(phenylsulfonyl)-1H-pyrazole: Contains a phenylsulfonyl group instead of a tetramethylphenylsulfonyl group, affecting its steric and electronic properties.

    4-chloro-3,5-dimethyl-1-(methylsulfonyl)-1H-pyrazole: Has a methylsulfonyl group, leading to different solubility and reactivity compared to the tetramethylphenylsulfonyl derivative.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-3,5-dimethyl-1-(2,3,5,6-tetramethylphenyl)sulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O2S/c1-8-7-9(2)11(4)15(10(8)3)21(19,20)18-13(6)14(16)12(5)17-18/h7H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISGKQDUGAUSDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2C(=C(C(=N2)C)Cl)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-CHLORO-3,5-DIMETHYL-1-(2,3,5,6-TETRAMETHYLBENZENESULFONYL)-1H-PYRAZOLE
Reactant of Route 2
Reactant of Route 2
4-CHLORO-3,5-DIMETHYL-1-(2,3,5,6-TETRAMETHYLBENZENESULFONYL)-1H-PYRAZOLE
Reactant of Route 3
Reactant of Route 3
4-CHLORO-3,5-DIMETHYL-1-(2,3,5,6-TETRAMETHYLBENZENESULFONYL)-1H-PYRAZOLE
Reactant of Route 4
4-CHLORO-3,5-DIMETHYL-1-(2,3,5,6-TETRAMETHYLBENZENESULFONYL)-1H-PYRAZOLE
Reactant of Route 5
Reactant of Route 5
4-CHLORO-3,5-DIMETHYL-1-(2,3,5,6-TETRAMETHYLBENZENESULFONYL)-1H-PYRAZOLE
Reactant of Route 6
Reactant of Route 6
4-CHLORO-3,5-DIMETHYL-1-(2,3,5,6-TETRAMETHYLBENZENESULFONYL)-1H-PYRAZOLE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.